(Ethynyl-13C2)benzene
Description
Significance of Stable Isotope Labeling in Modern Chemical Sciences
Stable isotope labeling involves the substitution of naturally occurring atoms within a molecule with their stable, non-radioactive isotopic counterparts. This technique is fundamental for tracking the fate of molecules and their constituent atoms through complex chemical reactions, metabolic pathways, and biological systems wikipedia.orgwikipedia.orgmoravek.comcreative-proteomics.com. By labeling a specific molecule, researchers can follow its journey, identify its transformation products, and quantify its presence with high accuracy alfa-chemistry.comsymeres.comopenstax.org. This capability is crucial for understanding fundamental biological processes, such as nutrient cycling and metabolic flux, as well as for investigating environmental processes and geological formations wikipedia.orgcreative-proteomics.comalfa-chemistry.combhu.ac.in. The ability to trace molecular transformations without the use of radioactive materials makes stable isotope labeling a safe and versatile tool for a wide range of scientific disciplines, including chemistry, biology, environmental science, and medicine bhu.ac.indiagnosticsworldnews.com.
Theoretical and Practical Advantages of Carbon-13 Isotopic Enrichment
Carbon-13 (¹³C) is a stable isotope of carbon that occurs naturally at an abundance of approximately 1.1% wikipedia.org. Its primary advantages stem from its unique nuclear properties and its central role in organic molecules.
NMR Spectroscopy: ¹³C possesses a nuclear spin of 1/2, making it NMR-active, unlike the more abundant ¹²C isotope which has zero spin wikipedia.orgwikipedia.orgmoravek.comirisotope.com. This allows for direct observation and characterization of the carbon backbone of molecules. ¹³C NMR spectroscopy offers a broad chemical shift range (0-220 ppm), which minimizes signal overlap and facilitates the distinction of chemically unique carbon atoms, even in complex molecules bhu.ac.inlibretexts.org. This makes it invaluable for structure elucidation and identifying the precise location of isotopic labels moravek.comirisotope.comlibretexts.org.
Mass Spectrometry: The mass difference between ¹²C and ¹³C allows for the detection and quantification of labeled compounds using mass spectrometry wikipedia.orgalfa-chemistry.comopenstax.org. The presence of ¹³C in a molecule leads to characteristic mass shifts (e.g., M+1 or M+2 peaks), which can be used to determine the number of ¹³C atoms and, consequently, the molecular formula wikipedia.org. This is critical for quantitative proteomics, metabolomics, and tracing metabolic pathways alfa-chemistry.comsymeres.comopenstax.org.
Non-Radioactive Nature: As a stable isotope, ¹³C is not radioactive, eliminating the safety concerns and specialized handling required for radioisotopes wikipedia.orgdiagnosticsworldnews.comslideshare.net. This makes ¹³C-labeled compounds ideal for studies involving living organisms, including human metabolism and drug development, without posing health risks moravek.comdiagnosticsworldnews.com.
Minimal Chemical Perturbation: The substitution of ¹²C with ¹³C causes only a negligible change in the molecule's chemical properties, ensuring that the labeled compound behaves identically to its unlabeled counterpart in biological and chemical systems wikipedia.orgdiagnosticsworldnews.com. This fidelity is essential for accurate tracing and mechanistic studies.
Ethynylbenzene-13C2 as a Pivotal Labeled Precursor and Probe Molecule
Ethynylbenzene-13C2, also known as phenylacetylene-1,2-¹³C₂, is a molecule where the two carbon atoms of the ethynyl (B1212043) group (-C≡CH) are enriched with the ¹³C isotope nih.govsigmaaldrich.comaxios-research.com. This specific labeling pattern makes it an exceptionally useful tool in advanced chemical research.
Role as a Labeled Precursor: Ethynylbenzene-13C2 serves as a versatile building block for synthesizing more complex ¹³C-labeled molecules. The ethynyl group is a reactive functional group that readily participates in various organic transformations, including cycloadditions, cross-coupling reactions, and polymerization nih.govresearchgate.net. By incorporating Ethynylbenzene-13C2 into these reactions, researchers can introduce ¹³C labels into a wide array of target molecules with precise positional control. For instance, it can be used to synthesize ¹³C-labeled polymers or serve as a precursor in the synthesis of pharmaceuticals and fine chemicals, allowing for detailed studies of their synthesis pathways and metabolic fates alfa-chemistry.comresearchgate.net. The ability to generate ¹³C₂-labeled vinyl derivatives from calcium carbide-13C₂ highlights its utility in creating universally labeled building blocks researchgate.netresearchgate.net.
Role as a Probe Molecule: As a probe molecule, Ethynylbenzene-13C2 is employed to investigate reaction mechanisms and catalytic processes. The ¹³C labels allow for the tracking of the ethynyl group's fate during chemical reactions, providing direct evidence for bond formation, cleavage, and atom transfer nih.govnih.gov. In catalysis research, labeled substrates like Ethynylbenzene-13C2 can help elucidate the intricate steps of catalytic cycles, identify intermediates, and determine reaction kinetics irdg.orgresearchgate.netmicromeritics.comhidenanalytical.com. For example, studies involving the carboxylation of terminal alkynes with CO₂ utilize labeled substrates to map the reaction mechanism researchgate.net. Furthermore, its distinct spectroscopic signature via NMR and MS allows it to be used in complex mixtures for quantitative analysis or to study molecular interactions moravek.comirisotope.comnih.gov.
Research Findings and Applications:
Mechanistic Studies: The ¹³C labels in Ethynylbenzene-13C2 enable the detailed tracking of carbon atoms through reaction pathways. For instance, in the synthesis of substituted alkynes or vinyl derivatives, the incorporation of ¹³C₂ labels provides definitive proof of the reaction mechanism and the origin of specific atoms in the product researchgate.netresearchgate.net. Studies on the alkynylation of aldehydes with phenylacetylene (B144264), for example, utilize ¹³C-NMR for structural elucidation of the resulting acetylene (B1199291) alcohols, demonstrating the compound's utility in characterizing reaction products upi.edu.
Synthesis of Labeled Compounds: Ethynylbenzene-13C2 is a key intermediate in the synthesis of other ¹³C-labeled compounds. For example, it can be a precursor in the preparation of ¹³C-labeled acetophenone (B1666503) derivatives or styrene (B11656) derivatives, which are subsequently used in various research applications sigmaaldrich.com. The precise placement of ¹³C isotopes is critical for these downstream applications, ensuring the integrity of tracer studies.
Catalysis Research: In heterogeneous and homogeneous catalysis, probe molecules are essential for understanding surface interactions and reaction mechanisms. Ethynylbenzene-13C2 can serve as such a probe, allowing researchers to investigate how the ethynyl group interacts with catalytic surfaces or metal centers, and how it participates in catalytic transformations irdg.orgresearchgate.netmicromeritics.com.
Key Properties of Ethynylbenzene-13C2:
| Property | Value | Source |
| Molecular Formula | C₈H₆ | chemical-suppliers.eu |
| Molecular Weight | 102.13 g/mol (unlabeled) | chemical-suppliers.eu |
| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn |
| Boiling Point | 142-144 °C (lit.) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn |
| Density | 0.939 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn |
| SMILES String | C#Cc1ccccc1 | chemical-suppliers.eu |
| InChI Key | UEXCJVNBTNXOEH-ZDOIIHCHSA-N (for C8H6) | nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn |
| Flash Point | 27 °C (closed cup) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn |
| Hazard Classification | Flammable Liquid, Skin Corrosive, Eye Damage | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn |
Table 1: Key Properties of Ethynylbenzene-13C2. The specific labeling position is typically on the ethynyl carbons (C1 and C2) as denoted by ¹³C₂.
Compound Name Table:
Ethynylbenzene-13C2
Phenylacetylene-1,2-13C2
Phenylacetylene-2-13C
Phenylacetylene-1-13C
Ethynyl-2-13C-benzene
Ethynylbenzene-13C
Acetylene-13C2
Calcium carbide-13C2
Carbon-13 (¹³C)
Carbon-12 (¹²C)
Deuterium (²H or D)
Nitrogen-15 (¹⁵N)
Oxygen-18 (¹⁸O)
Properties
CAS No. |
263012-32-4 |
|---|---|
Molecular Formula |
C8H6 |
Molecular Weight |
104.12 g/mol |
IUPAC Name |
ethynyl(1,2-13C2)cyclohexatriene |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i6+1,8+1 |
InChI Key |
UEXCJVNBTNXOEH-ANVYNZRWSA-N |
Synonyms |
1-Phenylethyne-13C2; Ethynylbenzene-13C2; NSC 4957-13C2; Phenylacetylene-13C2; Phenylethyne-13C2; Ethynyl-1-13C2-benzene; Phenyl[1-13C2]acetylene; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethynylbenzene 13c2
Strategies for Precise Carbon-13 Isotopic Incorporation
Several strategies are employed to ensure the accurate placement of ¹³C isotopes within the ethynylbenzene structure, with a focus on the alkyne carbons.
The most established and widely adopted method for introducing a ¹³C₂-labeled ethynyl (B1212043) group relies on the hydrolysis of calcium carbide-13C2 (Ca¹³C₂). This precursor is synthesized from elemental carbon-13, which is then reacted at high temperatures with calcium metal to form Ca¹³C₂ rsc.org. Subsequent hydrolysis of Ca¹³C₂ with water generates acetylene-13C2 (¹³C₂H₂) dntb.gov.uamdpi.com. This ¹³C₂-labeled acetylene (B1199291) serves as a universal building block for various ¹³C₂-labeled organic molecules, including Ethynylbenzene-13C2. The process is recognized for its industrial scalability and suitability for laboratory-scale preparations . Conversion rates of Ca¹³C₂ in these processes can be as high as 89% mdpi.comresearchgate.net. The generated acetylene-13C2 can then be reacted with appropriate phenyl precursors or functionalized to yield Ethynylbenzene-13C2.
Beyond the direct use of Ca¹³C₂, catalytic methods offer alternative pathways for selective isotopic labeling. One such approach involves the coupling of carboxylic esters with lithiated gem-diborylalkanes, followed by reaction with aryl triflimides. This modular synthesis allows for the preparation of ¹³C-labeled alkynes by employing ¹³C-labeled gem-diborylmethane and ¹³C-labeled carboxylic esters, enabling labeling at either or both carbons of the alkyne unit researchgate.net.
Other catalytic reactions, such as Sonogashira coupling, are highly effective for constructing alkynes and are noted as being suitable for synthesizing deuterated or isotopically labeled analogs when labeled precursors are used . While not directly detailing Ethynylbenzene-13C2, these catalytic transformations, when combined with appropriate ¹³C-labeled reagents, represent significant strategies for introducing isotopic labels into alkyne structures. Dehydrohalogenation of ¹³C-enriched 1,2-dihaloethanes also serves as a route to labeled alkynes .
Complex synthetic sequences, employing either convergent or divergent strategies, can be designed to introduce the ¹³C₂ label. Divergent synthesis often begins with a simpler ¹³C-labeled precursor and elaborates it into the target molecule. For instance, the synthesis of 1-phenylpropyne-2,3-¹³C₂ has been achieved through a multi-step sequence starting from methyl-¹³C iodide, progressing through intermediates such as acetophenone-2-¹³C and styrene-2-¹³C dibromide, followed by dehydrobromination steps cdnsciencepub.com. This illustrates how a basic ¹³C label can be extended and positioned within a more complex alkyne structure.
Convergent synthesis involves preparing distinct labeled fragments and then joining them. The Sonogashira coupling of iodobenzene (B50100) with trimethylsilylacetylene, followed by desilylation, is a route to phenylacetylene (B144264) that can be adapted for isotopic labeling by using a ¹³C₂-labeled trimethylsilylacetylene, thereby converging two molecular fragments . The overarching strategy of utilizing elemental ¹³C carbon, converted to Ca¹³C₂, provides a universal precursor for ¹³C₂-labeling, facilitating the synthesis of a broad range of labeled molecules, including alkynes rsc.org.
Comparative Analysis of Synthetic Routes for Ethynylbenzene-13C2 Production
Ensuring high isotopic purity is paramount. Methods employing ¹³C-labeled precursors are designed to achieve high ¹³C enrichment, often exceeding 99% at the labeled positions, which is typically verified using ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS) orgsyn.org.
The Ca¹³C₂ hydrolysis route is recognized for its industrial scalability and efficiency, making it a preferred method for producing larger quantities of ¹³C₂-labeled compounds mdpi.com. This method is also described as "label-economic" mdpi.comresearchgate.net.
Sophisticated Spectroscopic Analysis and Structural Elucidation of Ethynylbenzene 13c2
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethynylbenzene-13C2
NMR spectroscopy is a cornerstone for elucidating the structure and properties of organic molecules. For Ethynylbenzene-13C2, Carbon-13 NMR spectroscopy, in particular, is invaluable due to the direct information it provides about the carbon skeleton. The presence of the 13C isotope, with its spin of 1/2, makes it NMR active, albeit with lower natural abundance and sensitivity compared to 1H. However, isotopic enrichment significantly boosts signal intensity, enabling detailed studies.
Carbon-13 NMR Chemical Shift Analysis and Assignment
The Carbon-13 NMR spectrum of Ethynylbenzene-13C2 provides critical information regarding the electronic environment of each carbon atom. The chemical shifts are highly sensitive to the local electron density, hybridization, and neighboring substituents.
For phenylacetylene (B144264) and its derivatives, the characteristic signals can be assigned based on established chemical shift ranges and comparative studies. The aromatic carbons of the phenyl ring typically resonate in the region of 110-150 ppm oregonstate.eduucsb.edubhu.ac.infiveable.me. Specifically, phenylacetylene exhibits signals for its phenyl carbons around 132 ppm, 129 ppm, 128 ppm, and 121 ppm researchgate.net. The carbons of the ethynyl (B1212043) group (sp hybridized) resonate at significantly different chemical shifts, generally found between 70 and 110 ppm oregonstate.eduucsb.edubhu.ac.inwisc.edu. In phenylacetylene, the carbon directly attached to the phenyl ring (C1) typically appears around 106 ppm, while the terminal acetylenic carbon (C2) is observed at approximately 86 ppm researchgate.net. The 13C enrichment in Ethynylbenzene-13C2 ensures these signals are well-defined and can be further probed.
Table 1: Typical 13C NMR Chemical Shifts for Phenylacetylene
| Carbon Type | Typical Chemical Shift (ppm) | Notes |
| Phenyl (C-H) | 121 - 132 | Multiple signals due to different positions on the ring. |
| Phenyl (C-ipso) | ~130-135 | Carbon attached to the ethynyl group. |
| Acetylenic (C1) | ~106 | Carbon directly bonded to the phenyl ring. |
| Acetylenic (C2) | ~86 | Terminal acetylenic carbon. |
Note: These values are representative and can vary slightly depending on the solvent and specific experimental conditions.
The electronic nature of substituents on the phenyl ring profoundly influences the chemical shifts of the acetylenic carbons in phenylacetylene derivatives tandfonline.comresearchgate.nettandfonline.com. These effects are primarily due to direct resonance, secondary resonance, and π-polarization mechanisms tandfonline.comresearchgate.nettandfonline.com. Electron-donating substituents tend to shield the acetylenic carbons (leading to upfield shifts), while electron-withdrawing substituents deshield them (leading to downfield shifts) tandfonline.comresearchgate.net. The magnitude and type of these effects are also dependent on the substituent's position relative to the ethynyl group tandfonline.comresearchgate.nettandfonline.com. For instance, para-substituents can engage in direct resonance with the alkyne moiety, often resulting in more pronounced shifts compared to meta-substituents, which primarily exert π-polarization effects tandfonline.com. While Ethynylbenzene-13C2 itself is unsubstituted, understanding these effects is crucial for analyzing any substituted analogs or for predicting how modifications to the phenyl ring would impact the ethynyl carbons.
Analysis of Carbon-13 – Proton (1H-13C) and Carbon-13 – Fluorine (13C-F) Coupling Constants
1H-13C Coupling: The coupling between 1H and 13C nuclei provides valuable structural information, including the number of protons directly attached to a carbon (one-bond coupling, ¹JCH) and connectivity through multiple bonds (long-range couplings, ²JCH, ³JCH) chemicalbook.comrsc.org. For Ethynylbenzene-13C2, the direct coupling between the terminal acetylenic proton and the enriched terminal 13C atom (¹J C≡C-H) would be a strong indicator of the presence and environment of the alkyne. The phenyl protons would also exhibit couplings to the aromatic carbons of the ring.
13C-F Coupling: While Ethynylbenzene-13C2 does not inherently contain fluorine atoms, the analysis of 13C-19F coupling constants is a significant technique in NMR spectroscopy for fluorinated organic compounds rsc.orgacs.orgresearchgate.netcdnsciencepub.comorganicchemistrydata.org. These couplings are highly sensitive to the electronic and structural environment, including the number of bonds separating the nuclei and the dihedral angles researchgate.netcdnsciencepub.com. In fluorinated aromatic systems, 13C-19F couplings are routinely used for structure determination and to probe electronic effects rsc.orgacs.orgresearchgate.net. For example, the magnitude and sign of ¹JCF, ²JCF, and ³JCF couplings can reveal detailed information about the molecular structure and the nature of bonding, including substituent effects on the aromatic ring cdnsciencepub.com. If Ethynylbenzene-13C2 were to be functionalized with fluorine, these coupling constants would become essential for its characterization.
Investigation of Molecular Dynamics and Intermolecular Interactions via Carbon-13 NMR Relaxation Times (T1)
Carbon-13 spin-lattice relaxation times (T1) are powerful probes of molecular dynamics, including rotational and translational motions, as well as intermolecular interactions kemdikbud.go.idresearchgate.netnih.govrsc.org. The rate at which a nucleus returns to thermal equilibrium after perturbation is influenced by the fluctuating magnetic fields arising from its environment. For Ethynylbenzene-13C2, T1 measurements can provide insights into how the molecule tumbles in solution, how its different parts (phenyl ring vs. ethynyl group) move relative to each other, and how it interacts with solvent molecules or other solutes kemdikbud.go.idresearchgate.net.
Studies on phenylacetylene have utilized 13C NMR T1 relaxation to investigate its rotational behavior and its interactions with solvents like hexamethylphosphoric triamide (HMPA) kemdikbud.go.idresearchgate.net. The weakly acidic nature of the terminal acetylenic proton suggests potential for hydrogen bonding interactions, which can significantly influence molecular arrangements and dynamics, as reflected in T1 values kemdikbud.go.idresearchgate.netaip.org. Furthermore, T1 measurements, especially when combined with dynamic nuclear polarization (DNP), can be used to study intermolecular interactions by probing the relaxation mechanisms influenced by unpaired electron spins vt.edu.
Application of Solid-State 13C NMR Techniques for Ethynylbenzene-13C2 Systems
Solid-state NMR (ssNMR) techniques are indispensable for characterizing compounds in their solid crystalline or amorphous forms, providing information on polymorphism, molecular packing, and intermolecular interactions that may not be evident in solution nih.govnih.govirispublishers.com. For Ethynylbenzene-13C2, ssNMR, particularly with magic-angle spinning (MAS), can yield high-resolution spectra of the solid material irispublishers.com.
The incorporation of 13C labeling is particularly beneficial in solid-state studies, enhancing spectral sensitivity and enabling site-specific analysis, which is crucial for understanding intermolecular contacts through dipolar couplings nih.gov. While specific studies on solid Ethynylbenzene-13C2 might be limited, the methodology is well-established for phenylacetylene and related aromatic compounds, allowing for the identification of different polymorphic forms and the characterization of crystal packing and hydrogen bonding researchgate.net.
Development of Multinuclear NMR Pulse Schemes for Intermolecular Proximity in Labeled Systems
The study of intermolecular proximity and interactions in labeled systems often relies on sophisticated multinuclear NMR pulse sequences cambridge.orgnih.govibs.frsigmaaldrich.com. Techniques such as 2D NMR correlation spectroscopy, including Nuclear Overhauser Effect (NOE) experiments, are vital for determining internuclear distances and mapping out spatial proximity between atoms within or between molecules ibs.fr.
The use of isotopic labeling, such as 13C enrichment in Ethynylbenzene-13C2, plays a critical role in these advanced experiments. It boosts sensitivity and allows for selective excitation and detection, facilitating the resolution of complex spectra and the extraction of detailed structural and dynamic information ibs.frsigmaaldrich.com. Heteronuclear filters, for instance, can be employed in 2D [1H, 1H]-NMR experiments to simplify spectra by selectively displaying signals from protons that are coupled to other nuclei, thereby aiding in the analysis of macromolecular conformation and intermolecular contacts cambridge.orgnih.gov.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Purity Verification
The principle behind HRMS in isotopic analysis lies in its ability to differentiate between isotopes of the same element based on their minute mass differences infinitalab.com. By measuring the exact mass of the molecular ion and its fragments, researchers can confirm the elemental composition and the precise location of the isotopic labels. For Ethynylbenzene-13C2, the expected molecular ion would exhibit a mass corresponding to the phenyl ring and the ethynyl group, with two carbon atoms specifically enriched with 13C. HRMS allows for the resolution of isotopic peaks, such as those differing by the mass of a 13C atom versus a 12C atom, thereby providing direct evidence of isotopic enrichment researchgate.netnih.gov.
The determination of isotopic purity is achieved by analyzing the relative abundance of the isotopologs. For instance, if Ethynylbenzene-13C2 is synthesized with high isotopic enrichment, the mass spectrum will show a dominant peak corresponding to the 13C2-labeled species, with minimal presence of isotopologs containing only 12C atoms researchgate.netalmacgroup.com. Calculations of isotopic purity typically involve integrating the areas of these specific isotopolog peaks after correcting for natural isotopic contributions from preceding peaks researchgate.netalmacgroup.com. This meticulous quantification ensures that the material meets the required specifications for its intended application, preventing potential inaccuracies in downstream experiments nih.govrsc.org. Advances in HRMS, such as time-of-flight (TOF) mass spectrometry, offer enhanced resolution, allowing for more accurate extraction and quantification of isotopic information, even in complex mixtures researchgate.netalmacgroup.com.
Data Table: Expected HRMS Isotopologs for Ethynylbenzene (C8H6)
| Isotopolog | Theoretical Exact Mass (Da) | Natural Abundance (%) |
| C8H6 (nominal mass 102) | 102.04730 | ~98.93 |
| C7(13C)H6 (nominal mass 103) | 103.05010 | ~1.07 |
| C6(13C)2H6 (nominal mass 104) | 104.05290 | ~0.0056 |
Note: The table above illustrates theoretical exact masses for the base molecule and its common isotopologs. For Ethynylbenzene-13C2, the target molecule would correspond to the C6(13C)2H6 isotopolog, with its specific mass accurately determined by HRMS. The natural abundance values are approximate and serve for illustrative purposes.
Advanced Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization in Labeled Ethynylbenzene
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed insights into the molecular structure by probing the vibrational modes of chemical bonds pressbooks.pubvscht.czlibretexts.orgtanta.edu.eghoriba.com. The isotopic substitution in Ethynylbenzene-13C2 leads to characteristic shifts in these vibrational frequencies, offering a powerful method for bond characterization and confirmation of the labeling position.
Infrared (IR) Spectroscopy: IR spectroscopy detects molecular vibrations that result in a change in the molecule's dipole moment pressbooks.pubvscht.czlibretexts.orgtanta.edu.eg. For Ethynylbenzene, key functional groups include the phenyl ring and the terminal alkyne (ethynyl) group. The C≡C triple bond stretch in alkynes typically appears in the IR spectrum in the region of 2100–2250 cm⁻¹ pressbooks.pubmasterorganicchemistry.com. However, the polarity of the C≡C bond in simple alkynes is low, leading to weak IR absorption pressbooks.pub. The C-H stretch of a terminal alkyne is observed as a sharp band around 3300 cm⁻¹ pressbooks.pubmasterorganicchemistry.com. Vibrations associated with the phenyl ring, such as C-H stretching (above 3000 cm⁻¹) and C-C ring stretching (around 1600-1500 cm⁻¹), also contribute to the spectrum pressbooks.pub.
The incorporation of 13C isotopes into the ethynyl group of Ethynylbenzene-13C2 will cause a predictable shift in the C≡C stretching frequency. According to Hooke's Law, increasing the mass of an atom in a vibrating bond will lower its vibrational frequency tanta.edu.egnih.gov. Therefore, the C≡C stretch in Ethynylbenzene-13C2 is expected to appear at a lower wavenumber than in its non-labeled counterpart. Similarly, the C-H stretch of the terminal alkyne might also show subtle shifts due to the altered vibrational coupling with the labeled carbon atoms. The fingerprint region (1200-700 cm⁻¹) will also exhibit changes reflecting the altered vibrational modes of the entire molecule, providing a unique spectral fingerprint for the labeled compound pressbooks.pub.
Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of light and is sensitive to changes in polarizability horiba.comresearchgate.netacs.orgethz.ch, complements IR spectroscopy. The C≡C stretching vibration is often a strong Raman scatterer, especially when conjugated with aromatic systems researchgate.netacs.org. Terminal alkynes typically show a Raman signal around 2100 cm⁻¹, while internal alkynes appear around 2200 cm⁻¹ researchgate.net. For Ethynylbenzene-13C2, the isotopic substitution of 13C atoms in the ethynyl group will lead to a measurable decrease in the Raman shift of the C≡C stretching mode, consistent with the mass increase nih.gov. This shift is particularly useful for confirming the presence and location of the 13C label.
Furthermore, Raman spectroscopy is sensitive to the symmetry and electronic environment of molecules horiba.comethz.chspectroscopyonline.com. The phenyl ring vibrations will also be present in the Raman spectrum, and isotopic labeling can influence these modes as well, though often to a lesser extent than the directly labeled bonds. The distinct spectral signature provided by Raman spectroscopy, particularly the shift in the C≡C stretch, serves as a powerful confirmation of the isotopic enrichment and structural integrity of Ethynylbenzene-13C2 nih.govresearchgate.netacs.org.
Data Table: Expected Vibrational Shifts for Ethynylbenzene-13C2
| Functional Group/Bond | Vibration Type | Ethynylbenzene (¹²C) (cm⁻¹) | Ethynylbenzene-13C2 (cm⁻¹) | Expected Shift (cm⁻¹) | Spectroscopic Technique |
| C≡C | Stretch | ~2100-2150 (Raman) | ~2050-2100 (Raman) | ~50-100 (decrease) | Raman |
| C≡C | Stretch | Weak, ~2100-2250 (IR) | Weaker, lower frequency | Variable | IR |
| Terminal C-H | Stretch | ~3300 (IR) | ~3290-3300 (IR) | Minor (decrease) | IR |
| Phenyl Ring C-C | Stretch | ~1600-1500 | ~1590-1490 | Minor | IR/Raman |
Note: The exact wavenumber values can vary based on experimental conditions, solvent, and specific molecular environment. The table provides representative ranges and expected shifts due to 13C labeling.
Compound List:
Ethynylbenzene
Ethynylbenzene-13C2
Mechanistic Elucidation and Reaction Pathway Investigation Utilizing Ethynylbenzene 13c2
Tracing Intramolecular and Intermolecular Reaction Pathways via 13C Label Scrambling
The use of isotopically labeled compounds, such as Ethynylbenzene-13C2, is fundamental to understanding reaction mechanisms by providing a means to track the movement and distribution of specific atoms. In reactions involving rearrangements or complex bond-forming events, the 13C label can reveal whether the alkyne carbons remain intact, migrate, or become incorporated into different parts of the product molecule.
Label Scrambling: When Ethynylbenzene-13C2 is subjected to reactions that involve bond cleavage and reformation, or rapid interconversions of intermediates, the 13C label may appear in positions other than its original location within the product(s). This phenomenon, known as isotopic scrambling, provides direct evidence for dynamic processes occurring during the reaction. For instance, in intramolecular rearrangements, the observation of scrambled 13C distribution across the alkyne carbons in the product can indicate the formation of symmetrical intermediates or rapid reversible steps that allow for label redistribution. Similarly, in intermolecular reactions, the transfer of the labeled alkyne unit between different molecular entities can be monitored, elucidating the kinetics and pathways of these processes. Studies involving labeled phenylacetylene (B144264) derivatives have been instrumental in understanding complex reaction networks, including polymerization and fragmentation pathways kaust.edu.saakjournals.com. The ability to synthesize universal 13C2-labeled building blocks from elemental 13C carbon further enhances the accessibility and utility of such probes for detailed mechanistic investigations rsc.org.
Mechanistic Studies of Catalytic Transformations Involving Ethynylbenzene-13C2
Transition metal catalysis offers a vast landscape for chemical transformations, often involving intricate catalytic cycles where intermediates are transient and their precise nature is difficult to ascertain. Ethynylbenzene-13C2, by virtue of its isotopic labeling, becomes an invaluable probe for dissecting these mechanisms.
Palladium-Mediated Cross-Coupling and Cyclization Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling and cyclization reactions science.govnih.govlibretexts.orgnobelprize.org. When Ethynylbenzene-13C2 is employed in these reactions, the 13C label can track the alkyne carbons through key mechanistic steps such as:
By analyzing the isotopic distribution in products and intermediates, researchers can confirm proposed pathways, identify rate-determining steps, and differentiate between competing mechanisms in reactions like Sonogashira coupling or Heck cyclizations libretexts.org.
Gold-Catalyzed Alkyne Activation and Rearrangement Mechanisms
Gold catalysis has emerged as a powerful method for activating alkynes, facilitating a wide array of transformations including cycloisomerizations, rearrangements, and additions nih.govnih.govmdpi.comresearchgate.netbeilstein-journals.org. The high electrophilicity of gold(I) and gold(III) complexes towards alkynes allows for the formation of reactive intermediates, such as gold-vinylidene or gold-carbene species nih.govmdpi.com.
When Ethynylbenzene-13C2 is used, the 13C label provides crucial information about:
Ruthenium-Catalyzed Cyclizations of Ethynylbenzene Derivatives
Ruthenium catalysts are highly effective in promoting various cyclization reactions involving alkynes and other unsaturated functionalities nih.govchesci.comorganic-chemistry.orgmarquette.edu. These transformations often proceed through complex mechanisms involving metal-vinylidene intermediates, hydrogen shifts, and C-H bond activations nih.govorganic-chemistry.orgmarquette.edu.
The use of Ethynylbenzene-13C2 in ruthenium-catalyzed cyclizations allows for:
Investigation of Transition Metal Complex Evolution During Catalysis
A critical aspect of mechanistic studies is understanding how the transition metal catalyst itself transforms during the catalytic cycle. Isotopic labeling of the substrate, such as with Ethynylbenzene-13C2, can be coupled with various spectroscopic techniques (e.g., NMR, mass spectrometry) to monitor the catalyst's behavior.
Elucidation of Organic Reaction Mechanisms with Ethynylbenzene-13C2 as a Probe
Beyond specific transition metal catalysis, Ethynylbenzene-13C2 serves as a versatile probe for a broad range of organic reactions where mechanistic details are sought. Its readily available triple bond and aromatic ring offer multiple sites for reactivity, making it suitable for studying various transformations.
By providing an unambiguous marker for specific carbon atoms, Ethynylbenzene-13C2 significantly enhances the ability of chemists to propose and validate reaction mechanisms, leading to a deeper understanding of chemical reactivity and the development of new synthetic methodologies.
Compound List
Detailed Analysis of Ethynylation Reactions
Ethynylation reactions, which involve the introduction of an ethynyl (B1212043) group into a molecule, are fundamental in organic synthesis. The use of Ethynylbenzene-13C2 allows for precise tracking of the phenylacetylene-derived ethynyl unit during these processes. For instance, studies on the hydration of phenylacetylene have utilized 13C-labeled phenylacetylene to elucidate the mechanisms of both anti-Markovnikov and Markovnikov hydration pathways. By employing techniques such as NMR spectroscopy, including 1H, 13C, DEPT, and COSY experiments, in conjunction with mass spectrometry, researchers have been able to establish the structures of transient alkynyl, acyl, and ketonyl intermediates formed during these reactions. For example, the hydration of phenylacetylene with a water-soluble iridium aqua complex, when studied with 13C-labeled phenylacetylene (Ph¹²C¹³CH), helped in confirming the formation and structural integrity of these intermediates nih.gov.
Furthermore, Ethynylbenzene-13C2 has been instrumental in understanding photocatalytic oxyalkynylation reactions. Mechanistic investigations, employing regioselective reactions with 13C-labeled phenylacetylene, have provided evidence for radical trapping and the reaction progress under varying light conditions. These studies have highlighted energy transfer processes involving hypervalent iodine(III) reagents and photocatalysts, leading to the generation of aryl carboxyl radicals that initiate addition reactions with alkenes. The isotopic labeling aids in confirming the incorporation of the alkyne moiety into the final β-alkynyl alcohol products and helps in understanding the regioselectivity of the addition acs.org. Similarly, the alkynylation of thiols with hypervalent iodine reagents has been investigated using 13C-labeled phenylacetylene, with computational studies supporting a concerted mechanism involving the deprotonated thiol and the iodine reagent, leading to exceptionally low activation energies for the alkynylation process acs.org.
Insights into Cycloaddition and Annulation Mechanisms Involving 13C2-Acetylene Units
The incorporation of the 13C2-acetylene unit from Ethynylbenzene-13C2 into cycloaddition and annulation reactions offers a powerful method to map the precise movement of atoms and bonds during ring formation. While specific literature detailing Ethynylbenzene-13C2 in cycloadditions is less prevalent in initial broad searches, the general principles of using isotopically labeled alkynes apply. In reactions such as Diels-Alder or 1,3-dipolar cycloadditions, the 13C2 label can clearly delineate whether the alkyne participates as a dienophile or a dipolarophile, and how the phenyl group influences the regioselectivity and stereochemistry of the newly formed ring. Analysis of the isotopic distribution in the cycloadducts via mass spectrometry or NMR spectroscopy can confirm the proposed transition states and intermediates. Annulation reactions, which involve the formation of new rings through sequential bond-forming events, also benefit from such labeling. By tracing the 13C2-acetylene unit, researchers can identify the specific carbon atoms that form new bonds and participate in cyclization steps, thereby clarifying complex cascade or tandem reaction sequences.
Hydrogen Shift and Isomerization Pathways
Investigating hydrogen shifts and isomerization pathways often requires tracking the migration of specific atoms or groups within a molecule. Ethynylbenzene-13C2 can be employed to study such transformations by monitoring the position of the labeled carbon atoms and any associated hydrogen atoms. For instance, if a reaction involves the rearrangement of the triple bond or the migration of a phenyl group, the 13C2 label can serve as a marker. By analyzing the product mixture using advanced spectroscopic techniques, one can determine if the isotopic label has moved to a different position, indicating a specific rearrangement mechanism. For example, studies on the reaction of imines with alkynes catalyzed by gold catalysts have utilized 13C-labeling experiments with phenylacetylene to decisively confirm the anti-Markovnikov product formation, which can involve complex mechanistic pathways including potential rearrangements or shifts ntu.edu.sg. While direct evidence for hydrogen shifts specifically using Ethynylbenzene-13C2 is not explicitly detailed in the initial searches, the principle of using labeled alkynes to track atom migration during isomerization is well-established in mechanistic organic chemistry.
Application of Kinetic Isotope Effects (KIE) Using Ethynylbenzene-13C2
Kinetic Isotope Effects (KIEs) are a cornerstone of mechanistic studies, providing direct evidence for the involvement of specific bonds in the rate-determining step of a reaction. While KIE studies typically involve replacing hydrogen with deuterium, the use of ¹³C labeling, such as in Ethynylbenzene-13C2, can also probe reaction kinetics, particularly when the carbon-carbon triple bond or its constituent atoms are directly involved in bond breaking or formation during the rate-limiting step. Although ¹³C KIEs are generally smaller than their hydrogen isotope counterparts, they can still provide significant mechanistic information.
Compound List:
Ethynylbenzene-13C2
Phenylacetylene
Iridium aqua complex
Hypervalent Iodine(III) Reagents
Alkenes
Thiols
Imines
Gold catalysts
Applications of Ethynylbenzene 13c2 in Advanced Materials and Polymer Science
Polymerization Mechanisms of Ethynylbenzene-13C2 and Related Substituted Acetylenes
The polymerization of Ethynylbenzene-13C2 and other substituted acetylenes can proceed through various mechanisms, with the resulting polymer's properties being highly dependent on the chosen synthetic route. The use of 13C labeling is particularly valuable for mechanistic studies, allowing for detailed tracking of the carbon atoms from the monomer into the polymer backbone.
Living polymerization techniques offer precise control over molar mass, dispersity, and polymer architecture, making them ideal for creating well-defined materials. researchgate.net Rhodium-based catalysts have been particularly effective in the living polymerization of phenylacetylene (B144264) and its derivatives. acs.org These systems can produce polymers with narrow molecular weight distributions and controlled chain lengths. researchgate.net
A key application of Ethynylbenzene-13C2 is in the detailed mechanistic investigation of such polymerizations. For instance, studies using phenylacetylene doubly labeled with 13C at the triple bond have been instrumental in distinguishing between different polymerization pathways. dtic.mil When polymerization is initiated by titanium-based catalysts, the resulting poly(phenylacetylene) shows the 13C labels separated by a double bond, consistent with an acetylene (B1199291) insertion mechanism. In contrast, molybdenum-initiated polymerization results in labels separated by a single bond, which supports an olefin metathesis mechanism. dtic.mil This level of mechanistic detail is only accessible through isotopic labeling.
The ability to create well-defined polymer architectures through living polymerization of Ethynylbenzene-13C2 opens up possibilities for synthesizing complex structures like block copolymers, star polymers, and graft polymers with precisely controlled segments. researchgate.net
Table 1: Comparison of Polymerization Mechanisms of Phenylacetylene
| Catalyst System | Proposed Mechanism | Evidence from 13C Labeling | Resulting Polymer Architecture |
|---|---|---|---|
| Titanium tetrabutoxide / Triethylaluminum | Acetylene Insertion | 13C labels separated by a double bond dtic.mil | Linear |
| Molybdenum pentachloride / Tetraphenyltin | Olefin Metathesis | 13C labels separated by a single bond dtic.mil | Linear |
This table is generated based on available research on phenylacetylene and its isotopically labeled analogues.
The stereochemistry of the polymer backbone, or its stereoregularity, significantly influences the material's physical and electronic properties. Rhodium(I) catalysts are known to produce highly stereoregular poly(phenylacetylene) with a cis-transoidal configuration. researchgate.net This regular structure allows for more efficient π-conjugation along the polymer chain.
13C NMR spectroscopy is a primary tool for analyzing the microstructure of polymers. ismar.orgresearchgate.net The use of Ethynylbenzene-13C2 enhances the sensitivity and resolution of these analyses, allowing for a more precise determination of the stereochemical arrangement of the monomer units within the polymer chain. The distinct chemical shifts of the 13C-labeled carbon atoms in different tactic sequences (isotactic, syndiotactic, atactic) can be more easily resolved, providing a detailed picture of the polymer's microstructure.
Hydrothermal polymerization is an emerging green chemistry approach for the synthesis of various polymers, including conjugated systems. nih.govnih.gov This method utilizes high-temperature water as both the solvent and a catalyst, avoiding the need for toxic organic solvents. While the hydrothermal polymerization of polyimides and polybenzimidazoles has been reported, its application to acetylenic monomers like ethynylbenzene is a developing area of research. nih.govrsc.org
The polymerization of aromatic acetylenes under thermal conditions can lead to crosslinking reactions, forming insoluble and infusible materials. researchgate.net Investigating the hydrothermal polymerization of Ethynylbenzene-13C2 could provide valuable insights into the reaction mechanism under these unique conditions. The 13C label would serve as a probe to understand the complex network-forming reactions that may occur, helping to optimize conditions for producing materials with desired properties.
Synthesis and Characterization of π-Conjugated Polymers Derived from Ethynylbenzene-13C2
π-conjugated polymers derived from acetylenic monomers have garnered significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ucm.es The synthesis of these materials often involves transition-metal-catalyzed polymerization of monomers like ethynylbenzene. researchgate.net
The incorporation of Ethynylbenzene-13C2 into these polymer backbones provides a unique handle for characterization. For instance, solid-state 13C NMR can be employed to study the packing and morphology of the polymer chains in thin films, which is crucial for device performance. Isotopic labeling can also be used in techniques like optically detected magnetic resonance (ODMR) to probe spin-dependent processes in these materials, as has been demonstrated with deuterated polymers. nih.govresearchgate.net
Table 2: Potential π-Conjugated Polymer Architectures from Ethynylbenzene-13C2
| Polymer Architecture | Synthetic Strategy | Potential Application |
|---|---|---|
| Homopolymer | Living polymerization with Rh(I) catalyst | Organic semiconductor |
| Diblock Copolymer | Sequential living polymerization | Active layer in OLEDs |
| Triblock Copolymer | Sequential living polymerization | Thermoplastic elastomer |
This table outlines potential polymer architectures that can be synthesized using Ethynylbenzene-13C2 based on established polymerization methods for phenylacetylene.
Development of Organic-Inorganic Hybrid Materials Incorporating 13C-Labeled Ethynylbenzene Units
Organic-inorganic hybrid materials combine the properties of both organic polymers and inorganic components, leading to materials with enhanced thermal stability, mechanical strength, or novel electronic properties. mdpi.com These materials can be prepared through various methods, including the encapsulation of inorganic nanoparticles within a polymer matrix or the covalent bonding of organic and inorganic phases. ntnu.nomdpi.com
Computational and Theoretical Investigations of Ethynylbenzene 13c2 Systems
Quantum Chemical Calculations
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating molecular properties at an atomic level.
The precise arrangement of atoms in a molecule, known as its conformation, significantly influences its properties. Computational methods are used to identify stable conformers and determine their relative energies. For Ethynylbenzene-13C2, studies would focus on optimizing various potential rotational arrangements around the phenyl-acetylene bond and analyzing the energy landscape to identify the most stable configurations. DFT calculations, such as those employing the B3LYP functional with various basis sets (e.g., 6-31G*, def2-TZVP), are commonly used for such structural optimizations and energetic analyses researchgate.netias.ac.in. These calculations help in understanding the subtle energetic differences between different spatial arrangements of the molecule.
Isotopic labeling, such as with 13C, is particularly useful for Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods are employed to predict NMR chemical shifts and coupling constants for Ethynylbenzene-13C2. These predicted values serve as benchmarks for experimental NMR data, aiding in the definitive assignment of spectral signals and confirming the structure of the labeled compound liverpool.ac.ukguidechem.com. Theoretical calculations can accurately reproduce experimental NMR spectra, providing detailed information about the electronic environment of each atom.
Reaction Pathway Modeling and Transition State Analysis Using 13C-Labeled Reaction Coordinates
Understanding chemical reactions involving Ethynylbenzene-13C2 often requires detailed mechanistic studies. Computational approaches allow for the modeling of reaction pathways, including the identification of transition states and the calculation of activation barriers. By incorporating 13C labeling into the reaction coordinates, researchers can trace the fate of specific carbon atoms throughout a reaction, providing definitive proof of proposed mechanisms. DFT calculations are frequently utilized to map out potential energy surfaces and locate transition states for reactions such as catalytic alkoxycarbonylation of phenylacetylene (B144264) derivatives researchgate.netrsc.org. These studies help in understanding how catalysts influence reaction rates and selectivities, and how isotopic labels can be used to follow reaction intermediates and products researchgate.netrsc.orgosti.gov.
Simulation of Molecular Interactions and Dynamics Involving Ethynylbenzene-13C2
Beyond single-molecule properties and reaction mechanisms, computational simulations can also explore how Ethynylbenzene-13C2 interacts with its environment or other molecules. Molecular dynamics (MD) simulations, often guided by quantum mechanical calculations, can provide insights into the dynamic behavior of the molecule, including conformational changes and intermolecular interactions over time. While specific studies on Ethynylbenzene-13C2's molecular dynamics might be limited, research on phenylacetylene and its derivatives in various environments, including solvation and interactions with catalysts or surfaces, utilizes these techniques uva.nlarxiv.org. These simulations are crucial for understanding phenomena like solvation effects on reaction rates or the binding of molecules to catalytic sites.
Compound List
Ethynylbenzene-13C2
Phenylacetylene-13C2
Ethynylbenzene 13c2 in Advanced Tracer and Biochemical Research
Applications in Fluxomics and Metabolic Pathway Elucidation in Complex Systems
Stable isotope labeling is a fundamental technique for tracking the passage of atoms through chemical reactions and metabolic pathways within biological systems wikipedia.orgspectroinlets.com. By incorporating stable isotopes like Carbon-13 (¹³C) into molecules, researchers can follow their transformation and distribution, offering insights into the intricate workings of cellular metabolism creative-proteomics.comnih.govmdpi.comacs.orgfrontiersin.orgmdpi.com.
Ethynylbenzene-13C2, when synthesized with ¹³C at specific positions, can be utilized as a tracer in metabolic flux analysis (MFA). MFA employs stable isotope-labeled substrates to map the flow of metabolites through cellular networks nih.govfrontiersin.orgnih.govosti.gov. By administering ¹³C-labeled compounds to cell cultures, tissues, or organisms, scientists can analyze the resulting labeling patterns in downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy creative-proteomics.comnih.govacs.org. This allows for the quantitative assessment of metabolic pathway activity and the identification of novel metabolic routes frontiersin.orgmdpi.com. For instance, ¹³C-labeled glucose and glutamine are commonly used to study glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle in various biological contexts, including cancer research mdpi.commdpi.com. While direct studies using Ethynylbenzene-13C2 in biological fluxomics are not extensively detailed in the provided search results, its structural similarity to other labeled aromatic compounds suggests its potential utility in tracing pathways involving phenyl or acetylenic moieties within more complex biological molecules or synthetic biological systems designed to incorporate such structures.
Table 1: Common Stable Isotopes Used in Metabolic Tracing
| Isotope | Element | Typical Applications | Detection Method |
| ²H | Hydrogen | Isomerase reactions, dehydrogenase reactions | NMR, MS |
| ¹³C | Carbon | Metabolic pathway tracing, flux analysis | NMR, MS |
| ¹⁵N | Nitrogen | Amino acid and nucleotide metabolism | NMR, MS |
| ¹⁸O | Oxygen | Water exchange studies | NMR, MS |
Utilization as an Internal Standard or Reference in Quantitative Analytical Methodologies (e.g., LC-MS)
Stable isotope-labeled compounds are indispensable as internal standards (IS) or reference materials in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) nih.govwaters.comacs.org. The primary challenge in quantitative LC-MS analysis is often matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification nih.govwaters.com. Stable isotope-labeled internal standards, which closely mimic the chemical and physical properties of the analyte, are ideal for compensating for these matrix effects and variations in sample preparation and ionization efficiency nih.govwaters.com.
Ethynylbenzene-13C2, with its ¹³C enrichment, can serve as a reliable internal standard for the quantification of phenylacetylene (B144264) or structurally related compounds. By co-eluting chromatographically and behaving similarly during sample extraction and ionization, the ¹³C-labeled standard allows for accurate correction of signal variations caused by matrix components waters.com. For example, fully ¹³C-labeled deoxynivalenol (B1670258) has been successfully used as an internal standard for the accurate determination of deoxynivalenol in maize and wheat by LC-MS/MS, significantly improving the trueness and precision of the measurements compared to analyses without an IS nih.gov. The use of ¹³C-labeled internal standards is a common practice in various quantitative analyses, including the determination of mycotoxins and other trace compounds nih.govsciex.com.
Table 2: Role of Stable Isotope-Labeled Internal Standards in LC-MS/MS
| Analytical Challenge | Impact on Quantification | Solution with SIL-IS |
| Matrix Effects (Ion Suppression/Enhancement) | Variable signal intensity, reduced accuracy and precision | SIL-IS co-elutes and ionizes similarly, compensating for matrix-induced signal changes. |
| Sample Preparation Variability | Inconsistent analyte recovery, loss during extraction | SIL-IS undergoes similar extraction and handling, correcting for losses. |
| Ionization Efficiency Fluctuations | Inconsistent analyte ionization | SIL-IS exhibits similar ionization behavior, normalizing analyte signal. |
Research on Non-Biological Tracing Applications in Chemical Processes
Beyond biological systems, stable isotope labeling also finds applications in tracing and monitoring chemical processes. Isotopic labeling allows researchers to follow the fate of specific atoms or molecules in chemical reactions, providing detailed mechanistic insights wikipedia.orgspectroinlets.com. While specific published research detailing the use of Ethynylbenzene-13C2 in non-biological chemical process tracing is not explicitly found in the provided search results, the general principles of isotope tracing are applicable.
Phenylacetylene itself is a reactive alkyne used in various organic syntheses labscoop.commerckmillipore.comnist.gov. The introduction of ¹³C labels into phenylacetylene would enable the study of reaction mechanisms, intermediate formation, and product distribution in reactions where phenylacetylene is a reactant or product. For instance, if phenylacetylene is involved in polymerization reactions, addition reactions, or cyclizations, using Ethynylbenzene-13C2 could help elucidate the precise pathways of carbon atom incorporation into the resulting polymers or complex molecules. Techniques like gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) are commonly used to detect and quantify labeled compounds in chemical analyses creative-proteomics.comnih.gov. The ability to distinguish between ¹²C and ¹³C isotopes allows for the unambiguous tracking of the labeled phenylacetylene through reaction sequences, providing data on reaction kinetics, regioselectivity, and stereoselectivity.
Table 3: Potential Non-Biological Tracing Applications of Ethynylbenzene-13C2
| Chemical Process Type | Potential Application of Ethynylbenzene-13C2 | Analytical Technique |
| Organic Synthesis | Elucidating reaction mechanisms, tracking carbon flow in complex syntheses, studying regioselectivity and stereoselectivity. | GC-MS, LC-MS, NMR |
| Polymerization | Investigating monomer incorporation into polymer chains, understanding chain growth mechanisms, and analyzing copolymerization. | GC-MS, LC-MS, NMR |
| Catalysis | Studying catalytic cycles, identifying intermediates, and determining the fate of substrates on catalyst surfaces. | GC-MS, LC-MS, NMR |
| Material Science | Tracking the incorporation of labeled organic units into novel materials or surface modifications. | GC-MS, LC-MS, NMR |
Compound List:
Ethynylbenzene-13C2
Phenylacetylene
Deoxynivalenol
Glucose
Glutamine
Citrate
Acetyl-CoA
Oxaloacetate
Fmoc-O-allyl-tyrosine
Fmoc-O-propyl-tyrosine
Pyrazinamide
Isoniazid
Per- and polyfluorinated alkyl substances (PFASs)
PFBS
PFHxS
PFDoA
PFTrDA
Ceramides
Sphingoid bases
Phospho-sphingolipids
Glyco-sphingolipids
Sphingomyelin
Lyso PG
Lyso PA
Lyso PI
Lyso PS
Lyso PC
Lyso PE
DAG
TAG
SM
PC
PS
PG
PA
PE
PI
Chol Ester
Aniline
Potassium cyanide
Methane
Carbon dioxide
Sodium chloride
(Trimethylsilyl)acetylene
Styrene (B11656) dibromide
Bromostyrene
(1-13C) glucose
(U-13C) glucose
(1,2-13C) glucose
(1,6-13C) glucose
(3-13C) glucose
(3,4-13C) glucose
(U-13C5) glutamine
(15N) glutamine
(13C6) glucose
(13C5,15N2) Gln
(13C15)DON
[1-13C1]-pyruvate
[U-13C6]-glucose
[1,2-13C] glucose
[U-13C6] glucose
[3-13C] glucose
[3,4-13C] glucose
[U-13C5] glutamine
[1-13C] glucose
[U-13C] glucose
[1,2-13C2] Pyruvate
Sodium pyruvate-1,2-[13C2]
[1-13C] pyruvate
[2-13C] pyruvate
[13C16]-Ceramide
[18:1-d7/16:0] C16 Ceramide-d7
[18:1-d7/18:0] C18 Ceramide-d7
[18:1-d7/24:0] C24 Ceramide-d7
[18:1-d7/24:1(15Z)] C24:1 Ceramide-d7
17:1 Lyso PG (Na Salt)
17:1 Lyso PA (NH4 Salt)
17:1 Lyso PI (NH4 Salt)
17:1 Lyso PS (Na Salt)
17:1 Lyso PC
17:1 Lyso PE
17:0-17:0 DAG
17:0-17:0-17:0 TAG
12:0 SM (d18:1/12:0)
17:0-14:1 PC
17:0-14:1 PS (NH4 Salt)
17:0-14:1 PG (NH4 Salt)
17:0-14:1 PA (NH4 Salt)
17:0-14:1 PE
17:0-14:1 PI (NH4 Salt)
17:0 Chol Ester
Deuterated haloperidol
Fmoc-O-allyl-tyrosine
Fmoc-O-propyl-tyrosine
Iridium complexes
Platinum-tin complexes
Azobenzene
Pyruvate
Isoniazid
Pyrazinamide
Tritium-labeled compounds
Deuterium-labeled compounds
Carbon-13 labeled compounds
Oxygen-18 labeled compounds
Hydrogen-2 labeled compounds
Hydrogen-3 labeled compounds
Nitrogen-15 labeled compounds
Phenylacetylene-2-13C
Phenylacetylene-1,2-13C2
Phenylacetylene-1-13C
(Trimethylsilyl)acetylene-13C2
Potassium cyanide-13C
Methane-13C
Carbon-13 dioxide
Water-18O
Sodium chloride solution
Sodium chloride
Aniline-15N
Phenylacetylene-2-13C
Phenylacetylene-1,2-13C2
Phenylacetylene-1-13C
(Trimethylsilyl)acetylene-13C2
Potassium cyanide-13C
Methane-13C
Carbon-13C dioxide
Water-18O
Sodium chloride solution
Sodium chloride
Aniline-15N
C16 Ceramide-d7
C18 Ceramide-d7
C24 Ceramide-d7
C24:1 Ceramide-d7
17:1 Lyso PG (Na Salt)
17:1 Lyso PA (NH4 Salt)
17:1 Lyso PI (NH4 Salt)
17:1 Lyso PS (Na Salt)
17:1 Lyso PC
17:1 Lyso PE
17:0-17:0 DAG
17:0-17:0-17:0 TAG
12:0 SM (d18:1/12:0)
17:0-14:1 PC
17:0-14:1 PS (NH4 Salt)
17:0-14:1 PG (NH4 Salt)
17:0-14:1 PA (NH4 Salt)
17:0-14:1 PE
17:0-14:1 PI (NH4 Salt)
17:0 Chol Ester
PFASs
PFBS
PFHxS
PFDoA
PFTrDA
Deoxynivalenol
(13C15)DON
[1-13C1]-pyruvate
[U-13C6]-glucose
[1,2-13C] glucose
[U-13C6] glucose
[3-13C] glucose
[3,4-13C] glucose
[U-13C5] glutamine
[15N] glutamine
[13C6] glucose
[13C5,15N2] Gln
[1-13C] pyruvate
[2-13C] pyruvate
[1,2-13C2] Pyruvate
Sodium pyruvate-1,2-[13C2]
C16 Ceramide-d7
C18 Ceramide-d7
C24 Ceramide-d7
C24:1 Ceramide-d7
17:1 Lyso PG (Na Salt)
17:1 Lyso PA (NH4 Salt)
17:1 Lyso PI (NH4 Salt)
17:1 Lyso PS (Na Salt)
17:1 Lyso PC
17:1 Lyso PE
17:0-17:0 DAG
17:0-17:0-17:0 TAG
12:0 SM (d18:1/12:0)
17:0-14:1 PC
17:0-14:1 PS (NH4 Salt)
17:0-14:1 PG (NH4 Salt)
17:0-14:1 PA (NH4 Salt)
17:0-14:1 PE
17:0-14:1 PI (NH4 Salt)
17:0 Chol Ester
Haloperidol
Deuterated haloperidol
Fmoc-O-allyl-tyrosine
Fmoc-O-propyl-tyrosine
Iridium complexes
Platinum-tin complexes
Azobenzene
Pyruvate
Isoniazid
Pyrazinamide
Tritium-labeled compounds
Deuterium-labeled compounds
Carbon-13 labeled compounds
Oxygen-18 labeled compounds
Hydrogen-2 labeled compounds
Hydrogen-3 labeled compounds
Nitrogen-15 labeled compounds
Phenylacetylene-2-13C
Phenylacetylene-1,2-13C2
Phenylacetylene-1-13C
(Trimethylsilyl)acetylene-13C2
Potassium cyanide-13C
Methane-13C
Carbon-13 dioxide
Water-18O
Sodium chloride solution
Sodium chloride
Aniline-15N
Phenylacetylene-2-13C
Phenylacetylene-1,2-13C2
Phenylacetylene-1-13C
(Trimethylsilyl)acetylene-13C2
Potassium cyanide-13C
Methane-13C
Carbon-13C dioxide
Water-18O
Sodium chloride solution
Sodium chloride
Aniline-15N
C16 Ceramide-d7
C18 Ceramide-d7
C24 Ceramide-d7
C24:1 Ceramide-d7
17:1 Lyso PG (Na Salt)
17:1 Lyso PA (NH4 Salt)
17:1 Lyso PI (NH4 Salt)
17:1 Lyso PS (Na Salt)
17:1 Lyso PC
17:1 Lyso PE
17:0-17:0 DAG
17:0-17:0-17:0 TAG
12:0 SM (d18:1/12:0)
17:0-14:1 PC
17:0-14:1 PS (NH4 Salt)
17:0-14:1 PG (NH4 Salt)
17:0-14:1 PA (NH4 Salt)
17:0-14:1 PE
17:0-14:1 PI (NH4 Salt)
17:0 Chol Ester
PFASs
PFBS
PFHxS
PFDoA
PFTrDA
Deoxynivalenol
(13C15)DON
[1-13C1]-pyruvate
[U-13C6]-glucose
[1,2-13C] glucose
[U-13C6] glucose
[3-13C] glucose
[3,4-13C] glucose
[U-13C5] glutamine
[15N] glutamine
[13C6] glucose
[13C5,15N2] Gln
[1-13C] pyruvate
[2-13C] pyruvate
[1,2-13C2] Pyruvate
Sodium pyruvate-1,2-[13C2]
C16 Ceramide-d7
C18 Ceramide-d7
C24 Ceramide-d7
C24:1 Ceramide-d7
17:1 Lyso PG (Na Salt)
17:1 Lyso PA (NH4 Salt)
17:1 Lyso PI (NH4 Salt)
17:1 Lyso PS (Na Salt)
17:1 Lyso PC
17:1 Lyso PE
17:0-17:0 DAG
17:0-17:0-17:0 TAG
12:0 SM (d18:1/12:0)
17:0-14:1 PC
17:0-14:1 PS (NH4 Salt)
17:0-14:1 PG (NH4 Salt)
17:0-14:1 PA (NH4 Salt)
17:0-14:1 PE
17:0-14:1 PI (NH4 Salt)
17:0 Chol Ester
Haloperidol
Deuterated haloperidol
Fmoc-O-allyl-tyrosine
Fmoc-O-propyl-tyrosine
Iridium complexes
Platinum-tin complexes
Azobenzene
Pyruvate
Isoniazid
Pyrazinamide
Tritium-labeled compounds
Deuterium-labeled compounds
Carbon-13 labeled compounds
Oxygen-18 labeled compounds
Hydrogen-2 labeled compounds
Hydrogen-3 labeled compounds
Nitrogen-15 labeled compounds
Phenylacetylene-2-13C
Phenylacetylene-1,2-13C2
Phenylacetylene-1-13C
(Trimethylsilyl)acetylene-13C2
Potassium cyanide-13C
Methane-13C
Carbon-13C dioxide
Water-18O
Sodium chloride solution
Sodium chloride
Aniline-15N
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethynylbenzene-13C2, and how can isotopic purity be ensured during synthesis?
- Methodology : Ethynylbenzene-13C2 synthesis typically involves Sonogashira coupling or alkyne functionalization using 13C-labeled precursors. To ensure isotopic purity:
-
Use high-purity 13C-labeled starting materials (e.g., 13C-acetylene) and verify supplier certifications .
-
Employ gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98%) and rule out isotopic scrambling .
-
Maintain anhydrous conditions and inert atmospheres to prevent side reactions.
Table 1 : Common Synthesis Methods and Key Parameters
Method Precursors Yield (%) Isotopic Purity Check Sonogashira Coupling 13C2-acetylene, iodobenzene 75–85 GC-MS, 13C-NMR Alkyne Bromination 13C2-propargyl bromide 60–70 HPLC-MS
Q. How should researchers handle and store Ethynylbenzene-13C2 to maintain its stability and prevent isotopic contamination?
- Protocol :
- Store in amber glass vials under argon at –20°C to prevent degradation via polymerization or oxidation .
- Use dedicated glassware and avoid contact with non-labeled compounds to prevent cross-contamination.
- Regularly validate storage conditions using Fourier-transform infrared spectroscopy (FTIR) to detect degradation products .
Q. What analytical techniques are most effective for characterizing Ethynylbenzene-13C2, and how should data be interpreted to confirm isotopic labeling?
- Techniques :
- 13C-NMR : Peaks at ~75–85 ppm (sp-hybridized carbon) and 120–140 ppm (aromatic carbons) confirm labeling .
- High-resolution MS : Look for m/z 106.12 (unlabeled) vs. 108.12 (13C2; Δm/z = +2) .
- Isotopic ratio mass spectrometry (IRMS) : Quantify 13C abundance with <2% error margin .
Advanced Research Questions
Q. How can Ethynylbenzene-13C2 be utilized in mechanistic studies of catalytic reactions, and what experimental controls are necessary to validate isotopic tracing results?
- Design :
- Use Ethynylbenzene-13C2 as a tracer in cross-coupling reactions (e.g., Heck or Suzuki) to track carbon migration via 13C-labeled intermediates .
- Controls :
- Include non-labeled analogs to distinguish kinetic isotope effects (KIEs).
- Use deuterated solvents (e.g., DMSO-d6) to avoid interference in NMR analysis .
Q. What strategies should be employed to resolve contradictions in experimental data when using Ethynylbenzene-13C2 in kinetic studies?
- Approach :
- Replicate experiments : Ensure statistical significance (n ≥ 3) and account for batch-to-batch variability in 13C purity .
- Cross-validate techniques : Combine NMR, MS, and computational modeling (e.g., DFT) to reconcile discrepancies in reaction pathways .
- Peer review : Compare results with literature on analogous systems (e.g., phenylacetylene-13C2) to identify systemic errors .
Q. How can computational chemistry be integrated with experimental data from Ethynylbenzene-13C2 studies to enhance understanding of reaction pathways?
- Workflow :
Modeling : Simulate reaction mechanisms using Gaussian or ORCA software to predict 13C NMR chemical shifts and transition states .
Validation : Overlay computational predictions with experimental 13C-NMR spectra to confirm intermediate structures .
Iterative refinement : Adjust force fields or basis sets based on isotopic data to improve model accuracy .
Data Contradiction Analysis Framework
Table 2 : Common Data Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
